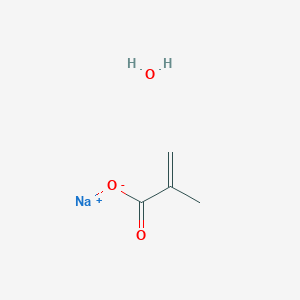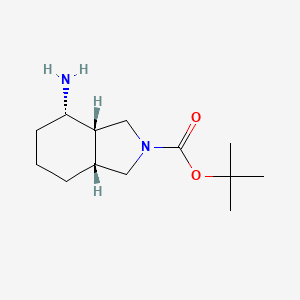![molecular formula C12H6O8 B8022468 3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione](/img/structure/B8022468.png)
3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione” is known as galloflavin. Galloflavin is a synthetic compound that acts as a non-competitive inhibitor of lactic acid dehydrogenase. It has a molecular formula of C12H6O8 and a molecular weight of 278.17 Da . This compound is notable for its ability to inhibit cell metabolism and induce cell death by blocking RNA synthesis in vitro .
Vorbereitungsmethoden
Galloflavin is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of pyrogallol with phthalic anhydride under acidic conditions to form the desired product . The reaction conditions include maintaining a specific temperature and pH to ensure the successful formation of galloflavin. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the compound .
Analyse Chemischer Reaktionen
Galloflavin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of galloflavin can lead to the formation of quinones, while reduction can result in the formation of hydroquinones .
Wissenschaftliche Forschungsanwendungen
Galloflavin has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying enzyme inhibition and metabolic pathways . In biology, galloflavin is employed in research related to cell metabolism and cancer studies due to its ability to inhibit lactic acid dehydrogenase . In medicine, it is investigated for its potential therapeutic effects in treating cancer and other metabolic disorders . Additionally, galloflavin finds applications in the industry as a chemical intermediate in the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of galloflavin involves its non-competitive inhibition of lactic acid dehydrogenase. This enzyme plays a crucial role in the conversion of pyruvate to lactate during glycolysis . By inhibiting this enzyme, galloflavin disrupts the metabolic pathway, leading to a decrease in lactate production and an increase in pyruvate levels . This disruption ultimately results in the inhibition of cell metabolism and induction of cell death . The molecular targets of galloflavin include the active sites of lactic acid dehydrogenase, where it binds and prevents the enzyme from catalyzing its reaction .
Vergleich Mit ähnlichen Verbindungen
Galloflavin is unique compared to other similar compounds due to its specific mechanism of action and non-competitive inhibition of lactic acid dehydrogenase. Similar compounds include oxamate and gossypol, which also inhibit lactic acid dehydrogenase but through different mechanisms . Oxamate acts as a competitive inhibitor, while gossypol inhibits the enzyme by binding to different sites . Galloflavin’s ability to inhibit both lactic acid dehydrogenase A and B isoforms with high specificity sets it apart from these other inhibitors .
Eigenschaften
IUPAC Name |
3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,13-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKVZHXHVUVABA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C3=C(C=C(C(=O)O3)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(C(=C1O)O)O)C3=C(C=C(C(=O)O3)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine](/img/structure/B8022429.png)

![2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide](/img/structure/B8022453.png)
![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B8022463.png)




